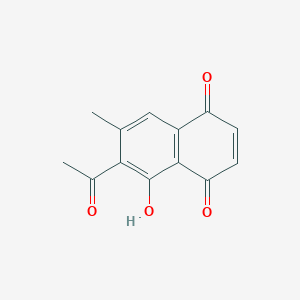
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of an acetyl group at the 6th position, a hydroxyl group at the 5th position, and a methyl group at the 7th position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction conditions often involve acidic or basic environments to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological and chemical properties .
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Exhibits antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The biological activity of 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly effective against microbial cells and cancer cells, which are more susceptible to oxidative stress .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits similar antibacterial and antifungal activities.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is unique due to the specific arrangement of functional groups, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
1991-28-2 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3 |
InChI 键 |
ZQLJQHMLZSOCMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
规范 SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
Key on ui other cas no. |
1991-28-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


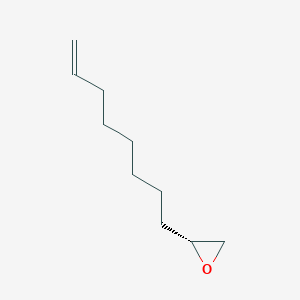
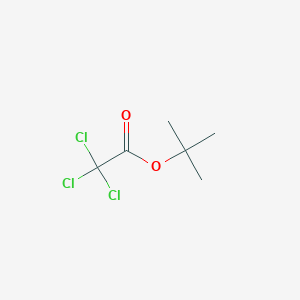

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)


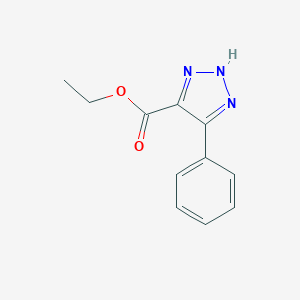

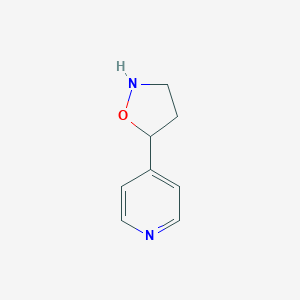
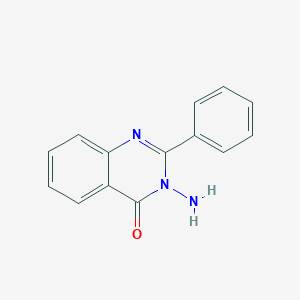
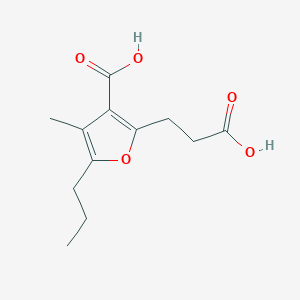


![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
